molecular formula C19H14N4O5 B15294926 5,5'-(Carbonyldiimino)bis-1h-indole-2-carboxylic acid CAS No. 129655-37-4

5,5'-(Carbonyldiimino)bis-1h-indole-2-carboxylic acid

Katalognummer: B15294926
CAS-Nummer: 129655-37-4
Molekulargewicht: 378.3 g/mol
InChI-Schlüssel: ATFRLAFCRGJKAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes two indole moieties connected by a carbonyldiimino bridge. This structure imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid typically involves the reaction of indole-2-carboxylic acid derivatives with carbonyldiimidazole. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moieties.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid is unique due to its dual indole structure connected by a carbonyldiimino bridge, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

CAS-Nummer

129655-37-4

Molekularformel

C19H14N4O5

Molekulargewicht

378.3 g/mol

IUPAC-Name

5-[(2-carboxy-1H-indol-5-yl)carbamoylamino]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C19H14N4O5/c24-17(25)15-7-9-5-11(1-3-13(9)22-15)20-19(28)21-12-2-4-14-10(6-12)8-16(23-14)18(26)27/h1-8,22-23H,(H,24,25)(H,26,27)(H2,20,21,28)

InChI-Schlüssel

ATFRLAFCRGJKAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1NC(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O)C=C(N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.